molecular formula C11H12N2O2 B1622404 Amino-(1-methyl-1H-indol-3-YL)-acetic acid CAS No. 1000058-38-7

Amino-(1-methyl-1H-indol-3-YL)-acetic acid

Cat. No. B1622404
CAS RN: 1000058-38-7
M. Wt: 204.22 g/mol
InChI Key: BQGLTWZZGBBPGT-UHFFFAOYSA-N
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Description

“Amino-(1-methyl-1H-indol-3-YL)-acetic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound is also known as “(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester” and "3-(1-methyl-1H-indol-3-yl)propanoic acid" .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of compounds similar to “Amino-(1-methyl-1H-indol-3-YL)-acetic acid” have been synthesized . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “Amino-(1-methyl-1H-indol-3-YL)-acetic acid” includes a benzene ring fused to a pyrrole ring, forming an indole ring, which is attached to a propionic acid group .

Scientific Research Applications

Crystal Structure Analysis

  • A study detailed the crystal structure of a compound related to Amino-(1-methyl-1H-indol-3-yl)-acetic acid, highlighting its significance in pharmaceutical and food industries due to the role of amino acids in methylation, detoxification, and antioxidation (Li, Liang, & Tai, 2009).

Synthesis of Derivatives for Research Tools

  • A 2005 paper introduced derivatives of Indole-3-acetic acid for use in novel research tools, including immobilized forms and conjugates with biochemical tags, demonstrating the versatility of such compounds in biochemistry (Ilić et al., 2005).

Application in Antimicrobial and Anti-Inflammatory Activities

  • A study synthesized novel derivatives of Amino-(1-methyl-1H-indol-3-yl)-acetic acid and tested their antimicrobial and anti-inflammatory activities, showing potential applications in medical and pharmacological research (Gadegoni & Manda., 2013).

Use in Synthesis of Complex Chemical Structures

  • Research on the synthesis of complex nitrogen/sulfur heterocyclic systems linked Amino-(1-methyl-1H-indol-3-yl)-acetic acid with other chemical structures, illustrating its role in advanced chemical synthesis (Boraei et al., 2020).

Pharmaceutical and Food Industry Applications

  • Amino-(1-methyl-1H-indol-3-yl)-acetic acid's role in the pharmaceutical and food industries was highlighted, emphasizing its importance in the development of products related to health and nutrition (Li, Liang, & Tai, 2009).

Applications in Corrosion Inhibition

  • The compound was involved in studies on corrosion inhibition, demonstrating its utility in industrial applications to protect metals against corrosion (Missoum et al., 2013).

Future Directions

The future directions for “Amino-(1-methyl-1H-indol-3-YL)-acetic acid” and similar compounds could involve further development of tubulin polymerization inhibitors . These compounds could potentially be used in the treatment of various diseases, including cancer .

properties

IUPAC Name

2-amino-2-(1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGLTWZZGBBPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392588
Record name AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000058-38-7
Record name AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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